N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran carboxamide moiety linked via an ethyl chain to a 7-fluoro-substituted benzo[f][1,4]oxazepin-3-one scaffold. The compound’s structure combines two heterocyclic systems: a benzofuran ring with a methoxy group at position 7 and a seven-membered oxazepinone ring fused to a benzene ring.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-27-17-4-2-3-13-10-18(29-20(13)17)21(26)23-7-8-24-11-14-9-15(22)5-6-16(14)28-12-19(24)25/h2-6,9-10H,7-8,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGQOMGCFNRGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functionalities that may interact with various biological targets. Its structure includes:
- A benzo[f][1,4]oxazepin moiety that contributes to its pharmacological properties.
- A fluorine atom , which enhances binding affinity to target proteins.
- A carboxamide group , known for its role in drug interactions.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅FN₂O₃ |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 2034348-27-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The fluorine atom's electron-withdrawing properties increase the compound's lipophilicity, enhancing its permeability through cellular membranes. The oxazepine ring can engage in hydrophobic interactions with target sites, modulating their activity effectively.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities including:
- Anticancer properties : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Kinase inhibition : Compounds within this class have been identified as potent inhibitors of receptor-interacting protein kinases (RIP1), crucial in regulating necroptosis and inflammation.
Case Studies and Research Findings
- Inhibition of RIP1 Kinase :
- Cellular Assays :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Anticancer Applications
Research indicates that compounds related to N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of the benzo[f][1,4]oxazepine structure can inhibit tumor growth in various cancer cell lines. The compound's ability to interfere with specific biological pathways makes it a candidate for further development as an anticancer agent .
Mechanism of Action
The proposed mechanism of action for this compound involves the inhibition of key kinases involved in cancer progression. By targeting these kinases, the compound may disrupt signaling pathways that promote cell proliferation and survival in cancer cells . Additionally, its structural features suggest potential interactions with DNA and other cellular components that could lead to apoptosis in malignant cells .
Synthesis and Case Studies
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These may include cyclization reactions to form the oxazepine ring and subsequent modifications to introduce the methoxy and carboxamide groups. Detailed methodologies can be found in specialized literature focusing on synthetic organic chemistry .
Case Studies
- Antitumor Efficacy : A study assessing the efficacy of similar compounds demonstrated significant tumor growth inhibition in xenograft models. The results indicated that modifying the chemical structure could enhance biological activity against specific cancer types .
- Biological Assessment : In vitro assays have shown that compounds derived from this class exhibit cytotoxic effects on various cancer cell lines, including glioblastoma and breast cancer cells. The IC50 values obtained suggest strong potential for therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Chloro Analogue (CAS 2034457-17-3) |
|---|---|---|
| Molecular Formula | C₂₁H₁₈FN₂O₅ (estimated*) | C₂₀H₁₇ClN₂O₄ |
| Molecular Weight | ~397.3 g/mol | 384.8 g/mol |
| Key Substituents | 7-Fluoro (oxazepin), 7-methoxy (benzofuran) | 7-Chloro (oxazepin), no methoxy |
| SMILES | O=C(NCCN1Cc2cc(F)ccc2OCC1=O)c1cc2cc(OC)ccc2o1 | O=C(NCCN1Cc2cc(Cl)ccc2OCC1=O)c1cc2ccccc2o1 |
| Therapeutic Potential | Hypothesized CNS activity (unconfirmed) | Undisclosed (structural data only) |
*Estimated based on chloro analogue’s formula (C₂₀H₁₇ClN₂O₄) with substitution of Cl → F and addition of methoxy (-OCH₃).
Substituent Impact Analysis :
- Fluoro vs. Chloro : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and receptor binding compared to chlorine, which is bulkier and more lipophilic. This could influence bioavailability and half-life .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide, and how can reaction yields be optimized?
- Methodology : The compound’s benzofuran and benzooxazepin moieties suggest multi-step synthesis. A plausible route involves:
- Step 1 : Coupling 7-methoxybenzofuran-2-carboxylic acid with ethylenediamine derivatives via amide bond formation (e.g., using EDC/HOBt or DCC as coupling agents) .
- Step 2 : Cyclization of the intermediate to form the benzooxazepin core, potentially using Pd-catalyzed reductive cyclization (as seen in nitroarene reductions using formic acid derivatives as CO surrogates) .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for amidation, toluene for cyclization) and temperature (80–120°C) to improve yields .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Techniques :
- NMR : Use - and -NMR to confirm substituent positions (e.g., fluorobenzene protons at δ 7.0–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- XRD : Single-crystal X-ray diffraction (e.g., R-factor < 0.06) resolves stereochemistry and validates the oxazepin ring conformation .
- Fluorometry : Assess fluorescence properties (excitation/emission wavelengths) if the compound exhibits photophysical activity .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
- Approach :
- Target Selection : Prioritize receptors associated with benzofuran/oxazepin derivatives (e.g., GABA modulators or kinase inhibitors) .
- In Vitro Assays : Use cell-based models (e.g., HEK293 transfected with target receptors) to measure IC values. Include controls like DMSO vehicle and reference ligands .
- Dose-Response : Test concentrations from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. What catalytic strategies can enhance the enantioselective synthesis of the benzooxazepin core?
- Methods :
- Asymmetric Catalysis : Employ chiral Pd catalysts (e.g., BINAP ligands) during cyclization to control stereochemistry at the oxazepin’s 3-oxo position .
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in biphasic systems to resolve racemic intermediates .
- Validation : Compare enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or fluorescence quenching)?
- Troubleshooting :
- NMR Anomalies : Check for solvent impurities or tautomerism (common in oxazepins). Use - HMBC to confirm nitrogen connectivity .
- Fluorescence Quenching : Test solvent effects (e.g., polarity, pH) and aggregation-induced emission (AIE) properties. Compare with structurally similar fluorophores .
Q. What mechanistic insights can computational modeling provide for this compound’s receptor binding?
- Computational Workflow :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABA’s benzodiazepine site). Validate with MD simulations (50 ns trajectories) .
- QSAR : Develop models correlating substituent effects (e.g., fluoro vs. methoxy groups) with activity. Include Hammett constants or logP values as descriptors .
Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?
- Analytical Strategies :
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed amides or oxidized oxazepins) with high-resolution mass spectrometry .
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to profile stability. Use orthogonal methods (HPLC, NMR) to confirm degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
